5-(Phenoxymethyl)thiophene-2-carboxylic acid
Description
5-(Phenoxymethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative featuring a phenoxymethyl group at the 5-position of the thiophene ring and a carboxylic acid group at the 2-position. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, materials science, and agrochemical research.
Properties
IUPAC Name |
5-(phenoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSLRHPLYEJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679154 | |
| Record name | 5-(Phenoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61855-05-8 | |
| Record name | 5-(Phenoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The most documented and direct synthetic route to 5-(Phenoxymethyl)thiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with phenoxymethyl chloride. This method utilizes a nucleophilic substitution mechanism where the thiophene ring's 5-position is functionalized by the phenoxymethyl group.
Reaction Conditions
- Reactants: Thiophene-2-carboxylic acid and phenoxymethyl chloride
- Base: Potassium carbonate (K2CO3) or a similar inorganic base to deprotonate and activate the thiophene ring for substitution
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution
- Temperature: Elevated temperatures to promote reaction kinetics, typically reflux or controlled heating conditions
Procedure Summary
- Thiophene-2-carboxylic acid is dissolved in DMF.
- Potassium carbonate is added to the solution to generate the thiophene anion.
- Phenoxymethyl chloride is then introduced dropwise.
- The reaction mixture is stirred and heated to promote substitution at the 5-position.
- Upon completion, the mixture is cooled, and the product is isolated by standard workup procedures such as extraction, washing, and recrystallization.
Reaction Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Thiophene-2-carboxylic acid + K2CO3 | Deprotonation and activation of thiophene |
| 2 | Addition of phenoxymethyl chloride | Nucleophilic substitution at 5-position |
| 3 | Heating in DMF | Reaction completion |
| 4 | Workup | Isolation and purification of product |
This method is favored for its straightforward approach and relatively high yields of the target compound.
Detailed Data Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Thiophene-2-carboxylic acid |
| Electrophile | Phenoxymethyl chloride |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Elevated (typically reflux or 80-120 °C) |
| Reaction Time | Several hours (commonly 3-6 h) |
| Mechanism | Nucleophilic substitution (SN2-like) |
| Product Purity | High purity achievable via recrystallization |
| Molecular Formula | C12H10O3S |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 61855-05-8 |
Research Findings and Analysis
- The nucleophilic substitution method is well-established, leveraging the reactivity of phenoxymethyl chloride as an electrophile and the thiophene ring's nucleophilic sites activated by base.
- The choice of solvent and base is critical to optimize yield and minimize side reactions.
- Elevated temperatures enhance reaction rates but must be controlled to avoid decomposition.
- Purification typically involves extraction and recrystallization, yielding a compound suitable for further application in pharmaceutical and materials science research.
- Comparative studies with other thiophene derivatives highlight the versatility of this synthetic approach for diverse functionalizations, although specific alternative methods for this compound are limited in literature.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 PPAR Agonists and Antagonists
One of the most significant applications of 5-(phenoxymethyl)thiophene-2-carboxylic acid is its role as a precursor for the development of peroxisome proliferator-activated receptor (PPAR) agonists and antagonists. These compounds are crucial in treating metabolic disorders such as diabetes and dyslipidemia. Research indicates that derivatives of this acid exhibit pharmacological effects that can lower blood lipids and improve insulin sensitivity, making them candidates for therapeutic agents in managing metabolic syndromes .
1.2 SIRT2 Inhibition
Recent studies have highlighted the importance of SIRT2 (Sirtuin 2) as a therapeutic target in various diseases, including cancer and neurodegenerative disorders. Modifications to the structure of this compound have been explored to enhance its inhibitory potency against SIRT2. For instance, compounds derived from this acid have shown promising results in inhibiting SIRT2 activity, suggesting potential applications in drug development for conditions associated with SIRT2 overexpression .
Organic Synthesis Applications
2.1 Building Blocks for Functional Compounds
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the synthesis of more complex molecules with desired properties. The ability to easily modify its structure makes it valuable in developing new materials and pharmaceuticals .
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Precursor for PPAR modulators | Used to synthesize compounds targeting metabolic disorders |
| SIRT2 inhibitors | Modified to enhance inhibitory activity against SIRT2 |
| Building block | Serves as a foundation for synthesizing complex molecules |
Materials Science Applications
3.1 Conductive Polymers
The thiophene moiety in this compound contributes to the development of conductive polymers. These materials are essential in electronics and optoelectronics due to their electrical conductivity and stability. Research has indicated that incorporating this compound into polymer matrices can enhance the electrical properties of the resulting materials, making them suitable for applications in organic solar cells and sensors .
Case Studies
4.1 Development of PPAR Agonists
A notable case study involved the synthesis of novel PPAR agonists derived from this compound. The study demonstrated that these compounds exhibited significant lipid-lowering effects in animal models, supporting their potential use in treating hyperlipidemia .
4.2 SIRT2 Inhibitor Optimization
Another case study focused on optimizing SIRT2 inhibitors based on modifications to the phenoxy and thiophene groups of this compound. The results showed improved selectivity and potency against SIRT2, indicating a promising avenue for developing therapeutics for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity to its target, while the thiophene ring provides structural stability.
Comparison with Similar Compounds
The structural and functional diversity of thiophene-2-carboxylic acid derivatives is illustrated below through key analogs.
Structural Analogues and Their Properties
Table 1: Key Structural Analogues of Thiophene-2-carboxylic Acid Derivatives
Structural and Functional Differences
Backbone Variation: Furan vs. Benzo-Fused Systems: Compounds like 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid feature fused aromatic rings, enhancing π-π stacking interactions but reducing solubility .
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups :
- Methyl (electron-donating) increases lipophilicity (logP ~1.5 for 5-methylthiophene-2-carboxylic acid) .
- Chloro and trifluoromethyl (electron-withdrawing) lower pKa of the carboxylic acid group, enhancing reactivity in nucleophilic reactions . Phenoxymethyl vs.
Synthetic Accessibility :
Biological Activity
5-(Phenoxymethyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its thiophene ring, which is known for its electronic properties that can influence biological activity. The compound's structure includes a phenoxymethyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various cellular pathways, leading to significant biological effects such as anti-inflammatory and anticancer activities.
Target Enzymes and Pathways
- Inhibition of HCV NS5B Polymerase : Research indicates that thiophene-2-carboxylic acids, including derivatives like this compound, exhibit potent inhibitory effects against HCV NS5B polymerase, a crucial enzyme in the replication of the Hepatitis C virus .
- Cellular Signaling : The compound may also influence cellular signaling pathways by acting as an agonist or antagonist to specific receptors involved in inflammation and cancer progression.
Antiviral Activity
Studies have demonstrated that this compound can inhibit viral replication in vitro. For instance, it has shown efficacy against HCV by disrupting the viral lifecycle at the polymerase level .
Anticancer Properties
The compound's anticancer potential has been evaluated in various cell lines. In vitro studies have reported:
- Cytotoxic Effects : The compound exhibited cytotoxicity against several cancer cell lines, including A549 (lung cancer) cells. The mechanism involves inducing apoptosis through modulation of apoptotic pathways .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure have been linked to differences in potency, indicating that specific substitutions can enhance anticancer activity .
| Compound Structure | IC50 (µM) | Cancer Cell Line | Activity |
|---|---|---|---|
| Base Compound | 20 | A549 | Moderate |
| 4-Chlorophenyl | 12 | A549 | Enhanced |
| 4-Dimethylamino | 8 | A549 | Potent |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant infections .
Case Studies
- HCV Replication Inhibition : In a study involving Huh-7 cells, derivatives of thiophene-2-carboxylic acids were tested for their ability to inhibit HCV subgenomic RNA replication. Results indicated that modifications to the thiophene structure significantly enhanced antiviral activity .
- Anticancer Evaluation : A series of experiments assessed the anticancer efficacy of various derivatives on A549 cells. Compounds with specific substitutions demonstrated improved cytotoxicity compared to the base compound, suggesting a clear link between chemical structure and biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Phenoxymethyl)thiophene-2-carboxylic acid?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a phenoxymethyl group can be introduced to thiophene-2-carboxylic acid derivatives via alkaline-promoted reactions. A similar protocol () uses 2,4-dichlorophenol and furan-2-carboxylic acid with NaOH/K₂CO₃ to form ether linkages. Adapting this, 5-(chloromethyl)thiophene-2-carboxylic acid could react with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound. Purification via recrystallization or column chromatography ensures >95% purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., phenoxymethyl at C5 of thiophene) .
- HPLC/UPLC with UV detection for purity assessment (e.g., >95% purity as in ).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., C₁₂H₁₀O₃S: theoretical MW 234.06) .
Q. What are the stability and storage conditions for this compound?
- Methodology :
- Stability : Stable under dry, inert conditions but avoid strong acids/bases or oxidizing agents, which may degrade it into CO, CO₂, or sulfur oxides .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis of the ester/carboxylic acid groups .
Q. What safety precautions are required during handling?
- Methodology :
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (H312/H302 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodology :
- Synthesize analogs with varying substituents (e.g., halogenated phenoxy groups, alkyl chains) and test biological activity (e.g., enzyme inhibition, cytotoxicity). demonstrates SAR for anti-inflammatory thiophene derivatives by modifying diaryl groups .
- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like Nurr1 (see for similar thiophene-based ligands) .
Q. How to address discrepancies in reported biological activities of this compound?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., requires >95% purity for biological testing) .
- Assay Optimization : Standardize conditions (e.g., pH, temperature) across studies. For example, conflicting anti-inflammatory data may arise from variations in cell lines or LPS stimulation protocols .
Q. What computational methods support the design of derivatives with enhanced properties?
- Methodology :
- QSAR Modeling : Correlate electronic (e.g., logP, dipole moment) or steric descriptors with activity data.
- DFT Calculations : Predict reactivity of the thiophene ring or phenoxymethyl group for targeted modifications .
- MD Simulations : Study stability in biological membranes or protein-binding pockets .
Q. How to optimize reaction yields for large-scale synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
